molecular formula C14H12FNO3S B2428097 2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 479717-93-6

2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2428097
CAS No.: 479717-93-6
M. Wt: 293.31
InChI Key: SBMIEBFGJLYADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound, in particular, features a thiophene ring substituted with a fluorophenylamino group and an oxoethyl ester, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

[2-(2-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-9-6-7-20-13(9)14(18)19-8-12(17)16-11-5-3-2-4-10(11)15/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMIEBFGJLYADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction between a thiophene derivative and a fluorophenylamine under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorophenylamino group may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate include other thiophene derivatives such as:

Biological Activity

The compound 2-((2-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and efficacy against various biological targets, particularly in cancer therapy.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H12FNO3S
  • Molecular Weight : 281.30 g/mol
  • CAS Number : 1185883-40-2

Antitumor Activity

Recent studies have indicated that compounds containing the thiophene moiety exhibit significant antitumor activity. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising therapeutic potential.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT-15 (Colon Carcinoma)1.61 ± 1.92Inhibition of cell proliferation
Compound BA431 (Epidermoid Carcinoma)1.98 ± 1.22Induction of apoptosis
This compoundU251 (Glioblastoma)TBDTBD

The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary data suggest that the presence of the fluorophenyl group may enhance its interaction with specific protein targets involved in cell signaling pathways related to cancer proliferation and survival. For example, compounds with similar structures have been shown to interact with Bcl-2 proteins, which are crucial for regulating apoptosis.

Case Studies and Research Findings

  • Study on Anticancer Properties
    • A study investigated the cytotoxic effects of various thiophene derivatives, including those similar to our compound, against human cancer cell lines. The results indicated that modifications in the phenyl ring significantly affect biological activity, with electron-withdrawing groups enhancing potency.
  • Structure-Activity Relationship (SAR) Analysis
    • SAR studies revealed that the introduction of a fluorine atom at the para position of the phenyl ring increases lipophilicity and enhances cellular uptake, leading to improved anticancer activity compared to non-fluorinated analogs.
  • In Vivo Studies
    • Preliminary in vivo studies demonstrated that compounds structurally related to this compound exhibited significant tumor growth inhibition in xenograft models, supporting their potential as effective anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.